pentachloroacetone chemical structure and bonding
pentachloroacetone chemical structure and bonding
An In-depth Technical Guide to the Chemical Structure and Bonding of Pentachloroacetone
For the attention of: Researchers, Scientists, and Drug Development Professionals.
Abstract
Pentachloroacetone (C₃HCl₅O) is a heavily chlorinated ketone of significant interest in synthetic organic chemistry and as a disinfection byproduct. Its high degree of halogenation imparts unique chemical and physical properties that deviate substantially from its parent molecule, acetone. This guide provides a comprehensive technical overview of the molecular structure, bonding, and conformational landscape of pentachloroacetone. We will delve into the electronic effects governed by the five chlorine substituents, the molecule's synthesis and reactivity, and its characterization through modern spectroscopic techniques. This document is intended to serve as a foundational resource for professionals requiring a deep understanding of this highly functionalized chemical intermediate.
Molecular Identity and Physicochemical Properties
Pentachloroacetone, systematically named 1,1,1,3,3-Pentachloro-2-propanone, is an organic compound featuring an acetone core with five hydrogen atoms substituted by chlorine.[1] It is a colorless to pale yellow, pungent liquid, recognized for its high reactivity, which is largely attributable to the presence of the multiple electronegative chlorine atoms.[1]
| Identifier | Value | Reference |
| CAS Number | 1768-31-6 | [1] |
| Molecular Formula | C₃HCl₅O | [2] |
| Molecular Weight | 230.3 g/mol | [2] |
| Synonyms | 1,1,1,3,3-Pentachloro-2-propanone, Pentachloropropanone | [1][3] |
| Appearance | Clear, colorless to pale yellow oil/liquid | [1][4] |
| Molecular Structure | (See Figure 1) |
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Caption: Figure 1: 2D Chemical Structure of Pentachloroacetone.
Molecular Geometry and Conformational Analysis
A critical aspect of pentachloroacetone's structure is the rotational freedom around the C1-C2 and C2-C3 single bonds. The conformation of the molecule is dictated by the energetic balance between steric hindrance and electrostatic interactions.
Conformational Preferences: Rotation around the C-C bonds leads to various conformers. The most stable conformation will seek to minimize the steric repulsion between the bulky chlorine atoms on adjacent carbons and unfavorable dipole-dipole interactions. The staggered conformations are significantly lower in energy than the eclipsed conformations.
Caption: Figure 2: Newman Projections of C2-C3 bond rotation.
The rotational barrier is expected to be significant due to the steric bulk of the trichloromethyl (-CCl₃) and dichloromethyl (-CHCl₂) groups. The most stable conformer likely positions the bulky -CCl₃ group anti-periplanar to one of the chlorine atoms on C3 to minimize steric strain.
Electronic Structure and Bonding
The chemical behavior of pentachloroacetone is dominated by the profound electronic influence of its five chlorine atoms.
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Inductive Effect: Chlorine is highly electronegative, leading to a strong electron-withdrawing inductive effect (-I effect) along the C-Cl sigma bonds. This effect cascades through the carbon skeleton.
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Carbonyl Group Polarization: The cumulative -I effect of the five chlorine atoms makes the carbonyl carbon (C2) exceptionally electron-deficient and, therefore, highly electrophilic. This enhances its susceptibility to nucleophilic attack compared to acetone.
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Alpha-Proton Acidity: The dichloromethyl group (-CHCl₂) contains the molecule's only proton. The two chlorine atoms on C3 strongly withdraw electron density, stabilizing the conjugate base (an enolate) that would form upon deprotonation. This makes the α-proton significantly more acidic than the α-protons of acetone.
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C=O Bond Strength: The electron-withdrawing nature of the α-chlorine atoms tends to increase the C=O bond order and strength. This is observable in infrared spectroscopy, where the C=O stretching frequency is shifted to a higher wavenumber compared to unsubstituted ketones.
Synthesis of Pentachloroacetone
The primary route for the industrial and laboratory synthesis of pentachloroacetone is the exhaustive chlorination of acetone.[5] This reaction can be catalyzed by either acid or base, though the mechanisms and outcomes differ. Acid catalysis allows for more controlled, stepwise halogenation, while base-promoted halogenation tends to be rapid and exhaustive due to the increasing acidity of the remaining α-protons with each halogen addition.[6][7]
Caption: Figure 3: Synthesis of Pentachloroacetone via exhaustive chlorination.
Experimental Protocol: Acid-Catalyzed Chlorination
The following is a representative protocol for the synthesis of polychlorinated acetones. Caution: This reaction produces copious amounts of HCl gas and should be performed in a well-ventilated fume hood with appropriate safety precautions.
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Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a gas inlet tube extending below the surface of the reaction liquid, and a reflux condenser. The condenser outlet is connected to a gas trap (e.g., a sodium hydroxide solution) to neutralize the evolved HCl.
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Reaction Mixture: Acetone is charged into the flask, along with a catalytic amount of a suitable acid (e.g., acetic acid).
-
Chlorination: The mixture is heated to reflux (approx. 56 °C). Chlorine gas is then bubbled through the solution at a controlled rate. The reaction is exothermic and may require external cooling to maintain a steady reflux.
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Monitoring: The reaction is monitored by gas chromatography (GC) to follow the progression from acetone to mono-, di-, tri-, tetra-, and finally pentachloroacetone.
-
Workup: Upon completion, the reaction mixture is cooled. Excess chlorine and HCl are removed by purging with an inert gas (e.g., nitrogen). The resulting crude product can be purified by fractional distillation under reduced pressure.
Reaction Mechanism: Acid-Catalyzed α-Halogenation
The mechanism involves the acid-catalyzed formation of an enol intermediate, which is the nucleophilic species that attacks the elemental halogen.[8]
Caption: Figure 4: Mechanism of Acid-Catalyzed α-Halogenation of a Ketone.
Spectroscopic Characterization
The structure of pentachloroacetone is confirmed through a combination of spectroscopic methods. The data reflects the highly deshielded environment created by the chlorine atoms.
| Spectroscopic Data | Observed Features and Interpretation | Reference |
| ¹H NMR | A single peak (singlet) is observed, shifted significantly downfield (higher ppm) due to the strong deshielding effect of the two adjacent chlorine atoms on the sole proton. | [1] |
| ¹³C NMR | Three distinct signals are expected: one for the carbonyl carbon (C=O) at a very low field (~180-200 ppm), one for the trichloromethyl carbon (-CCl₃), and one for the dichloromethyl carbon (-CHCl₂). The high degree of chlorination shifts all carbon signals downfield compared to acetone. | [1] |
| Infrared (IR) Spectroscopy | A strong, sharp absorption band is observed at a high wavenumber (typically >1740 cm⁻¹) corresponding to the C=O stretching vibration. This frequency is higher than that of acetone (~1715 cm⁻¹) due to the inductive electron withdrawal by the α-chlorines, which strengthens the carbonyl bond. | [1] |
| Mass Spectrometry (GC-MS) | The mass spectrum shows a complex molecular ion peak cluster due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl). Fragmentation often involves the loss of chlorine atoms or the cleavage of the C-C bonds, leading to characteristic fragments like [CCl₃]⁺ and [CHCl₂]⁺. | [1][9] |
Reactivity and Applications
The high reactivity of pentachloroacetone makes it a valuable, albeit hazardous, chemical intermediate.[1]
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Electrophilicity: As discussed, the carbonyl carbon is highly electrophilic and readily undergoes addition reactions with a wide range of nucleophiles.
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Intermediate in Synthesis: Pentachloroacetone can serve as a precursor to other polychlorinated compounds. For example, further chlorination can yield hexachloroacetone.[10]
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Chlorinating Agent: Due to its labile chlorine atoms under certain conditions, it can act as a chlorinating agent itself.[1]
Safety and Handling
Pentachloroacetone is a hazardous substance that must be handled with extreme care.
-
Toxicity: It is classified as toxic if swallowed and fatal if inhaled.[3]
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Irritant: It is a strong lachrymator (tear-producing agent) and irritates the skin and eyes.[5]
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Handling: All manipulations should be conducted in a certified chemical fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat, is mandatory. For operations with a high risk of inhalation, respiratory protection should be used.[1]
Conclusion
Pentachloroacetone is a molecule whose structure and reactivity are fundamentally defined by the presence of five electron-withdrawing chlorine atoms. These substituents induce significant bond polarization, leading to a highly electrophilic carbonyl center and an acidic α-proton. Its conformational preferences are governed by the need to minimize steric and electrostatic repulsions. While its synthesis via exhaustive chlorination of acetone is straightforward in principle, it requires careful control. The unique properties of pentachloroacetone make it a useful intermediate for specialized chemical synthesis, but its significant toxicity necessitates stringent safety protocols.
References
Sources
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- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Chloroacetone | ClCH2COCH3 | CID 6571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ketone halogenation - Wikipedia [en.wikipedia.org]
- 7. Video: Base-Promoted α-Halogenation of Aldehydes and Ketones [jove.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 2-Propanone, 1,1,1,3,3-pentachloro- [webbook.nist.gov]
- 10. Acetone [webbook.nist.gov]
